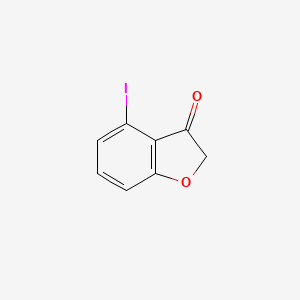

4-Iodobenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

4-iodo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUOARWKTQCIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697756 | |

| Record name | 4-Iodo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199783-16-8 | |

| Record name | 4-Iodo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Iodobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 4-Iodobenzofuran-3(2H)-one, a halogenated derivative of the benzofuranone scaffold. Benzofuranones are prevalent motifs in numerous biologically active compounds and natural products, making their derivatives, such as the title compound, valuable intermediates in medicinal chemistry and drug discovery. This guide outlines a proposed synthetic pathway and predicted analytical data based on established chemical principles and spectral data of analogous compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 2-iodophenol. The proposed pathway is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the O-alkylation of 2-iodophenol with ethyl bromoacetate to yield ethyl (2-iodophenoxy)acetate. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, often promoted by a strong acid such as polyphosphoric acid (PPA), to facilitate cyclization and afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (2-iodophenoxy)acetate

-

To a solution of 2-iodophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

-

To this suspension, add ethyl bromoacetate (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl (2-iodophenoxy)acetate.

Step 2: Synthesis of this compound

-

Add the purified ethyl (2-iodophenoxy)acetate (1.0 eq.) to polyphosphoric acid (PPA) (10-20 eq. by weight).

-

Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the cyclization by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The resulting precipitate is the crude this compound.

-

Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization of this compound

The structural elucidation of the synthesized this compound would be confirmed through various spectroscopic techniques. The following tables summarize the predicted and expected analytical data.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₅IO₂ |

| Molecular Weight | 260.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported, expected to be higher than the parent compound (Benzofuran-3(2H)-one, m.p. 97 °C) due to increased molecular weight and intermolecular forces. |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and methylene protons. The introduction of the iodine atom at the 4-position will influence the chemical shifts of the adjacent aromatic protons.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~7.70 |

| ~7.50 |

| ~7.10 |

| ~4.70 |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon atom attached to the iodine will show a characteristic low-field chemical shift.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~195 |

| ~160 |

| ~138 |

| ~129 |

| ~125 |

| ~120 |

| ~90 |

| ~35 |

2.2.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Predicted Mass Spectrometry Data (EI-MS) |

| m/z |

| 260 |

| 232 |

| 133 |

| 105 |

| 127 |

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carbonyl group and the aromatic ring.

| Predicted Infrared (IR) Data (KBr, cm⁻¹) |

| **Wavenumber (cm⁻¹) ** |

| ~1710 |

| ~1600, 1470 |

| ~1280 |

| ~750 |

| ~680 |

Signaling Pathways and Biological Relevance

Benzofuran-3(2H)-one derivatives have been investigated for a range of biological activities, including as inhibitors of various enzymes and as receptor ligands. The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic center, is increasingly recognized as a key interaction in drug-receptor binding.

The iodine atom in this compound can potentially engage in halogen bonding with electron-rich residues (e.g., carbonyls, aromatic rings) in the active site of a biological target, thereby enhancing binding affinity and selectivity. Furthermore, the position and nature of the halogen can influence the metabolic stability of the compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic transformations, and the predicted analytical data offer a reliable reference for researchers engaged in the synthesis and evaluation of this and related compounds. Further experimental validation is necessary to confirm these findings.

Spectroscopic Profile of 4-Iodobenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Iodobenzofuran-3(2H)-one, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines data from the parent compound, benzofuran-3(2H)-one, with established principles of spectroscopic substituent effects to present a predicted spectroscopic profile. This document also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its parent compound, benzofuran-3(2H)-one. The predictions are based on the known influence of an iodine substituent on the electronic environment of an aromatic ring.

1H NMR (Proton NMR) Data

The introduction of an iodine atom at the C4 position is expected to deshield the adjacent aromatic protons (H5 and H7) due to its electronegativity and anisotropic effects.

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | H2 | ~ 4.7 - 4.8 | s | N/A |

| H5 | ~ 7.8 - 7.9 | d | ~ 8-9 | |

| H6 | ~ 7.1 - 7.2 | t | ~ 8-9 | |

| H7 | ~ 7.6 - 7.7 | d | ~ 8-9 | |

| Benzofuran-3(2H)-one | H2 | 4.66 | s | N/A |

| H4-H7 | 7.10 - 7.65 | m | N/A |

13C NMR (Carbon NMR) Data

The most significant effect of the iodine substituent in the 13C NMR spectrum is the strong shielding of the carbon to which it is directly attached (C4), a phenomenon known as the "heavy atom effect".[1] The other aromatic carbon signals will also be shifted, though to a lesser extent.

| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |

| This compound | C2 | ~ 70 - 75 |

| C3 | ~ 195 - 200 | |

| C3a | ~ 125 - 130 | |

| C4 | ~ 90 - 95 | |

| C5 | ~ 140 - 145 | |

| C6 | ~ 125 - 130 | |

| C7 | ~ 115 - 120 | |

| C7a | ~ 170 - 175 | |

| Benzofuran-3(2H)-one | C2 | 72.1 |

| C3 | 198.5 | |

| C3a | 121.8 | |

| C4 | 124.7 | |

| C5 | 137.4 | |

| C6 | 122.1 | |

| C7 | 113.2 | |

| C7a | 173.8 |

IR (Infrared) Spectroscopy Data

The IR spectrum is dominated by a strong carbonyl (C=O) stretch. The presence of the C-I bond will introduce a stretching vibration at a lower frequency.

| Compound | Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| This compound | C=O stretch | 1715 - 1730 | Strong |

| Aromatic C=C stretch | 1580 - 1600 | Medium | |

| Aromatic C-H stretch | 3050 - 3100 | Weak | |

| Aliphatic C-H stretch | 2850 - 2960 | Weak | |

| C-O-C stretch | 1200 - 1300 | Strong | |

| C-I stretch | 500 - 600 | Medium | |

| Benzofuran-3(2H)-one[2] | C=O stretch | 1710-1720 | Strong |

| Aromatic C=C stretch | 1450-1650 | Medium | |

| C-O-C stretch | 1050-1060 | Strong |

MS (Mass Spectrometry) Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern would involve the loss of an iodine atom, which is a common fragmentation pathway for iodo-substituted compounds.[3][4][5]

| Compound | m/z (predicted) | Proposed Fragment |

| This compound | 260 | [M]+• (Molecular Ion) |

| 133 | [M - I]+ | |

| 105 | [M - I - CO]+ | |

| 77 | [C6H5]+ | |

| Benzofuran-3(2H)-one[6] | 134 | [M]+• (Molecular Ion) |

| 106 | [M - CO]+• | |

| 78 | [C6H6]+• |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for an organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Acquire a 1H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a 13C NMR spectrum. Due to the lower natural abundance and sensitivity of the 13C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or a blank KBr pellet. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO2, H2O) and the sample holder.

-

Sample Spectrum: Record the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M+•).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Benzofuran-3(2H)-one | 7169-34-8 [smolecule.com]

- 3. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3(2H)-Benzofuranone [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Iodobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Iodobenzofuran-3(2H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from the parent compound, benzofuran-3(2H)-one, with established principles of organic chemistry to predict its characteristics. This document is intended to serve as a valuable resource for researchers in drug discovery and chemical synthesis.

Physical and Chemical Properties

The introduction of an iodine atom at the 4-position of the benzofuran-3(2H)-one core is expected to significantly influence its physical and chemical properties. The large atomic radius and the electronic effects of iodine will alter its molecular weight, melting and boiling points, solubility, and reactivity.

Predicted Physical Properties

The following table summarizes the predicted and known physical properties of this compound and its parent compound for comparison.

| Property | Benzofuran-3(2H)-one | This compound (Predicted) |

| Molecular Formula | C₈H₆O₂ | C₈H₅IO₂ |

| Molecular Weight | 134.13 g/mol | 260.03 g/mol |

| Appearance | Crystalline solid | Predicted to be a solid |

| Melting Point | 101-103 °C | Expected to be higher than the parent compound |

| Boiling Point | ~249.6 °C | Expected to be significantly higher than the parent compound |

| Solubility | Slightly miscible in water; soluble in organic solvents like methanol, ethanol, acetone, and chloroform.[1] | Predicted to have lower solubility in polar solvents and good solubility in non-polar organic solvents. |

Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of the benzofuranone core and the iodo-substituent.

-

Reactivity of the Benzofuranone Core: The benzofuran-3(2H)-one scaffold can undergo various reactions, including condensation at the C2-methylene position and reactions involving the ketone functionality.

-

Reactivity of the Aryl Iodide: The carbon-iodine bond is relatively weak, making aryl iodides highly reactive in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes this compound a versatile intermediate for the synthesis of more complex derivatives. The iodine substituent is an ortho, para-director in electrophilic aromatic substitution, though the ring is deactivated overall.[2]

-

Stability: The benzofuranone ring system is generally stable. However, like many organic molecules, it may be sensitive to strong acids, bases, and oxidizing or reducing agents. The presence of the iodo-substituent may also render the molecule more susceptible to light-induced degradation.

Experimental Protocols

Proposed Synthesis of this compound

A potential two-step synthesis is outlined below. The first step involves the synthesis of the benzofuran-3(2H)-one core, and the second step is the regioselective iodination.

Step 1: Synthesis of Benzofuran-3(2H)-one

One common method for the synthesis of the benzofuran-3(2H)-one core is the intramolecular Friedel-Crafts acylation of 2-hydroxyphenoxyacetic acid.

-

Reactants: 2-Hydroxyphenoxyacetic acid, a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent), and an appropriate solvent.

-

Procedure:

-

2-Hydroxyphenoxyacetic acid is mixed with the acid catalyst.

-

The mixture is heated to promote cyclization.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then quenched with ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure benzofuran-3(2H)-one.

-

Step 2: Iodination of Benzofuran-3(2H)-one

The iodination of the aromatic ring of benzofuran-3(2H)-one can be achieved using an electrophilic iodinating agent. The directing effect of the ether oxygen and the deactivating effect of the carbonyl group are expected to favor substitution at the 4- and 6-positions. Regioselectivity may be controlled by the choice of iodinating agent and reaction conditions.

-

Reactants: Benzofuran-3(2H)-one, an iodinating agent (e.g., N-iodosuccinimide (NIS), iodine with an oxidizing agent, or iodine monochloride), a suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile), and potentially a catalyst (e.g., a Lewis acid).

-

Procedure:

-

Benzofuran-3(2H)-one is dissolved in the chosen solvent.

-

The iodinating agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched, and the product is extracted.

-

The crude product is purified by chromatography to separate the desired 4-iodo isomer from other regioisomers and unreacted starting material.

-

Spectroscopic Data (Predicted)

The following table summarizes the predicted spectroscopic data for this compound based on the known data for the parent compound and the expected influence of the iodo-substituent.

| Spectroscopy | Predicted Data for this compound |

| ¹H NMR | - Aromatic protons will show characteristic shifts and coupling patterns, with the iodine atom causing downfield shifts on adjacent protons.- The methylene protons at the 2-position will likely appear as a singlet. |

| ¹³C NMR | - The carbonyl carbon will appear significantly downfield.- The carbon bearing the iodine atom will show a characteristic upfield shift due to the heavy atom effect.- Other aromatic carbons will have distinct chemical shifts. |

| IR Spectroscopy | - A strong absorption band corresponding to the C=O stretch of the ketone.- Aromatic C-H and C=C stretching vibrations.- C-O stretching vibrations for the ether linkage. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₈H₅IO₂.- Characteristic isotopic pattern for iodine.- Fragmentation patterns involving the loss of CO, I, and other fragments. |

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Halogenation of the benzofuran core can further modulate this activity.[3]

Several studies have implicated benzofuran derivatives in the modulation of key cellular signaling pathways:

-

NF-κB and MAPK Signaling Pathways: Some benzofuran hybrids have been shown to exhibit anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[6][7]

-

mTOR Signaling Pathway: Certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, which is a crucial regulator of cell growth and proliferation and a major target in oncology.[8]

The introduction of an iodine atom in this compound could enhance its interaction with biological targets and potentially lead to novel therapeutic agents.

Conclusion

This compound represents a promising scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Its predicted physical and chemical properties, combined with the versatile reactivity of the aryl iodide moiety, make it an attractive target for synthesis and further investigation. The insights provided in this guide, although partially based on extrapolation, offer a solid foundation for future research and development efforts centered on this and related compounds. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation of 4-Iodobenzofuran-3(2H)-one

Disclaimer: Publicly available stability and degradation data for 4-Iodobenzofuran-3(2H)-one is limited. This guide is therefore based on established chemical principles, data from analogous compounds, and standardized methodologies for drug stability testing. The quantitative data, specific degradation products, and signaling pathways presented herein are illustrative and intended to serve as a framework for research and development.

Introduction

The benzofuran-3(2H)-one scaffold is a core structural motif in numerous natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. This compound is a halogenated derivative with potential applications in medicinal chemistry, leveraging the iodo-substituent for further synthetic modifications or for its influence on pharmacokinetic and pharmacodynamic properties.

Understanding the chemical stability and degradation pathways of a potential drug candidate is a critical aspect of the drug development process. Forced degradation, or stress testing, is a vital component of this evaluation, providing insights into the intrinsic stability of a molecule.[1][2] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods, which are all regulatory requirements for new drug submissions.[1]

This technical guide provides a comprehensive overview of the potential stability and degradation profile of this compound. It outlines hypothetical degradation pathways under various stress conditions, presents illustrative data in a structured format, details experimental protocols for stability testing, and proposes a potential signaling pathway for its biological activity.

Hypothetical Degradation Pathways

The chemical structure of this compound, featuring a lactone ring, an iodinated aromatic ring, and an α-keto methylene group, suggests several potential degradation pathways under stress conditions.

2.1 Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing ester or lactone functionalities.[3] The degradation of this compound is anticipated to proceed via the opening of the lactone ring under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield the ring-opened product, 2-hydroxy-2-(4-iodophenyl)acetic acid.[4][5]

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and forming the carboxylate salt of 2-hydroxy-2-(4-iodophenyl)acetic acid after an acidification step.[6]

2.2 Oxidative Degradation

Oxidative conditions, typically employing hydrogen peroxide, can lead to the degradation of the benzofuranone ring system.[7][8][9] Potential oxidation products could arise from the hydroxylation of the aromatic ring or the oxidation of the furanone moiety, leading to more complex ring-opened structures. The presence of the electron-donating oxygen atom in the furanone ring may activate the aromatic ring towards electrophilic attack.

2.3 Photolytic Degradation

Aromatic iodo-compounds are known to be susceptible to photolytic degradation, primarily through the cleavage of the carbon-iodine (C-I) bond.[10] Upon exposure to UV light, the C-I bond can undergo homolytic cleavage to form a phenyl radical and an iodine radical. The phenyl radical can then abstract a hydrogen atom from the solvent or other molecules to form benzofuran-3(2H)-one.

2.4 Thermal Degradation

Thermal degradation of halogenated organic compounds can proceed through various mechanisms, including homolytic bond cleavage and elimination reactions.[11][12] For this compound, thermal stress could potentially lead to dehalogenation or decomposition of the lactone ring. The specific products would depend on the temperature and the presence of other reactive species.

Data Presentation (Illustrative)

The following tables present hypothetical quantitative data from forced degradation studies on this compound to illustrate how such data would be summarized.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Parameters | % Degradation | Number of Degradants | Major Degradant(s) (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | 15.2% | 1 | 2-(2-hydroxy-5-iodophenyl)acetic acid |

| Base Hydrolysis | 0.1 M NaOH, RT, 4 h | 45.8% | 1 | 2-(2-hydroxy-5-iodophenyl)acetic acid |

| Oxidative | 3% H₂O₂, RT, 24 h | 8.5% | 3 | Multiple ring-opened products |

| Photolytic | UV light (254 nm), 48 h | 22.1% | 2 | Benzofuran-3(2H)-one, unknown |

| Thermal | 80 °C, 72 h | 5.3% | 1 | Minor unknown degradant |

Table 2: Purity and Assay of this compound Under Stress Conditions (HPLC Analysis)

| Stress Condition | Assay of Parent Compound (%) | Purity of Parent Peak (%) |

| Control (Initial) | 100.0 | 99.8 |

| Acid Hydrolysis | 84.8 | 99.5 |

| Base Hydrolysis | 54.2 | 99.2 |

| Oxidative | 91.5 | 98.9 |

| Photolytic | 77.9 | 99.1 |

| Thermal | 94.7 | 99.6 |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.[2][3]

4.1 Protocol for Acid and Base Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Keep the solution at room temperature.

-

Withdraw samples at various time intervals (e.g., 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

4.2 Protocol for Oxidative Degradation

-

Preparation: Transfer an aliquot of the stock solution (1 mg/mL) to a volumetric flask.

-

Stress Application: Add a sufficient volume of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Incubation: Keep the solution at room temperature, protected from light.

-

Sampling: Withdraw samples at specified time points (e.g., 2, 8, 24 hours).

-

Analysis: Analyze the samples directly by HPLC.

4.3 Protocol for Photostability Testing

-

Sample Preparation: Prepare a solution of this compound at a concentration of 0.1 mg/mL in a suitable solvent.

-

Exposure: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sampling: Withdraw samples after a specified duration of exposure (e.g., 24, 48 hours).

-

Analysis: Analyze the exposed and control samples by HPLC.

4.4 Protocol for Thermal Stress Testing

-

Sample Preparation: Place the solid sample of this compound in a controlled temperature chamber (e.g., an oven).

-

Exposure: Expose the sample to a temperature of 80°C.

-

Sampling: Withdraw samples at various time points (e.g., 24, 48, 72 hours).

-

Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

4.5 Illustrative Analytical Method: HPLC-UV

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 30% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Hypothetical Signaling Pathway

Many small molecules containing heterocyclic scaffolds are investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[13][14] Dysregulation of these pathways is a hallmark of many diseases, including cancer. Here, we propose a hypothetical signaling pathway where this compound acts as a tyrosine kinase inhibitor (TKI).

In this model, this compound inhibits a receptor tyrosine kinase (RTK), such as VEGFR or EGFR. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[15] The blockade of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

This guide provides a foundational understanding of the potential stability and degradation characteristics of this compound. The outlined experimental protocols and hypothetical pathways offer a starting point for researchers and drug development professionals to design and execute comprehensive stability studies for this and related compounds. It is imperative that these theoretical considerations are substantiated by rigorous experimental investigation.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins | MDPI [mdpi.com]

- 8. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]

- 9. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 13. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 4-Iodobenzofuran-3(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the tautomeric properties of 4-Iodobenzofuran-3(2H)-one. Although experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document extrapolates from established principles of keto-enol tautomerism and data from analogous benzofuranone systems. It covers the predicted structural and energetic aspects of the keto-enol equilibrium, detailed experimental protocols for its investigation, and a computational framework for theoretical validation. This guide is intended to serve as a foundational resource for researchers interested in the physicochemical properties of substituted benzofuranones, which are relevant scaffolds in medicinal chemistry and materials science.

Introduction to Tautomerism in Benzofuranones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, stability, and biological activity.[1][2] In the case of this compound, the most relevant form of tautomerism is the keto-enol equilibrium between the ketone form (this compound) and its corresponding enol form (4-Iodobenzofuran-3-ol).

For most simple ketones and aldehydes, the keto form is overwhelmingly favored at equilibrium due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1][3][4] However, the equilibrium can be influenced by several factors, including substitution, conjugation, intramolecular hydrogen bonding, and aromaticity.[2] In heterocyclic systems like benzofuranones, the interplay of these factors can be complex.

Based on extensive literature on substituted benzofuran-3(2H)-ones, the keto form is consistently reported as the predominant, and often exclusive, tautomer observed in both solution and the solid state. This suggests a strong thermodynamic preference for the keto tautomer in this class of compounds.

Predicted Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound is depicted below. The keto form is predicted to be significantly more stable than the enol form.

References

An In-Depth Technical Guide to the Electrochemical Properties of 4-Iodobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzofuranones are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities.[1] Their derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a halogen atom, such as iodine, into the benzofuranone scaffold can significantly alter its physicochemical and biological properties, including its electrochemical behavior and potential as a drug candidate.[2] Halogenated compounds are prevalent in a number of FDA-approved drugs, highlighting the importance of this chemical modification.[3][4]

4-Iodobenzofuran-3(2H)-one is a molecule of interest due to the combined presence of the electrochemically active benzofuranone core and the iodo-substituent, which is known to influence redox potentials. Understanding the electrochemical properties of this compound is crucial for elucidating its reaction mechanisms, potential metabolic pathways, and for the development of novel electroanalytical methods.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, typically involving the cyclization of a suitably substituted precursor. While a specific, detailed synthesis for the 4-iodo derivative is not extensively documented, general methods for the synthesis of benzofuran-3(2H)-ones can be adapted.[5] One plausible approach involves the intramolecular cyclization of a 2-halophenoxyacetic acid derivative.

A general synthetic pathway is outlined below:

Predicted Electrochemical Properties

Direct experimental electrochemical data for this compound is not currently available. However, its electrochemical behavior can be predicted by analyzing the properties of its core structure and the influence of its substituents.

The benzofuranone moiety contains a reducible carbonyl group and an oxidizable phenolic ether. The iodine substituent is an electron-withdrawing group via induction and can also be involved in redox processes.

Reduction

The carbonyl group in the 3-position is expected to be the primary site of reduction. The reduction potential will be influenced by the electron-withdrawing effect of the iodine atom, likely shifting the reduction to more positive potentials compared to the unsubstituted benzofuran-3(2H)-one. The reduction can proceed via a one-electron transfer to form a radical anion, which may then be protonated and further reduced, or via a two-electron, two-proton process to yield the corresponding alcohol.

Oxidation

The oxidation of this compound is more complex. The phenolic ether linkage can be a site of oxidation. The oxidation of phenols and their derivatives often leads to the formation of phenoxy radicals, which can undergo further reactions, including polymerization, leading to electrode fouling.[6][7][8] The presence of the electron-withdrawing iodine atom is expected to make the oxidation of the aromatic ring more difficult, shifting the oxidation potential to more positive values.

Furthermore, the carbon-iodine bond can undergo reductive cleavage at negative potentials. The electrochemical behavior of aryl iodides has been studied, and they typically undergo irreversible reduction.[9]

Table 1: Predicted Redox Potentials of this compound and Related Compounds

| Compound | Redox Process | Predicted Potential Range (vs. Ag/AgCl) | Notes |

| This compound | Carbonyl Reduction | -1.0 to -1.5 V | Potential is likely less negative than unsubstituted benzofuranone due to the electron-withdrawing iodine. |

| Aromatic Ring Oxidation | > +1.5 V | Oxidation potential is expected to be high due to the electron-withdrawing nature of the carbonyl and iodo groups. | |

| C-I Bond Reduction | < -1.8 V | Highly negative potential, characteristic of aryl iodide reduction. | |

| Benzofuran-3(2H)-one[10][11][12] | Carbonyl Reduction | More negative than the iodo-derivative | Reference for the core structure. |

| Iodobenzene | C-I Bond Reduction | ~ -2.0 V | Reference for the iodo-substituent. |

| Substituted Phenols[6][13] | Phenolic Oxidation | +0.5 to +1.0 V | Oxidation is generally easier than for the benzofuranone due to the presence of the carbonyl group in the latter. |

Disclaimer: The predicted potential ranges are estimations based on literature data for similar functional groups and are intended for guidance in designing experiments. Actual values will be dependent on experimental conditions.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical properties of this compound.[14][15][16] The following is a detailed protocol that can be adapted for this purpose.

Materials and Equipment

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (WE): Glassy carbon electrode (GCE)

-

Reference Electrode (RE): Ag/AgCl (in a suitable salt bridge) or a pseudo-reference electrode like a silver wire, calibrated against a known standard (e.g., Ferrocene/Ferrocenium couple).

-

Counter Electrode (CE): Platinum wire or mesh.

-

-

Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous grade.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).

-

Analyte: this compound (typically 1-5 mM solution).

-

Inert Gas: Nitrogen (N₂) or Argon (Ar) for deaeration.

Experimental Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile or DMF).

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Prepare a stock solution of this compound in the electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes.

-

Add the electrolyte solution containing the analyte to the cell.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Record a background cyclic voltammogram of the supporting electrolyte solution alone to determine the potential window.

-

Set the parameters for the cyclic voltammetry experiment (e.g., initial potential, switching potentials, scan rate). A typical starting scan rate is 100 mV/s.

-

Run the cyclic voltammetry scan and record the data.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes (diffusion-controlled vs. adsorption-controlled).

-

Potential Applications in Drug Development

Benzofuran derivatives are recognized for their wide range of pharmacological activities and are considered privileged structures in drug discovery.[5][17][18] The presence of the iodine atom in this compound opens up possibilities for its use as a scaffold for further chemical modifications and as a potential therapeutic agent itself.

-

Anticancer Activity: Many benzofuranone derivatives have shown cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

-

Enzyme Inhibition: The benzofuranone scaffold can be designed to fit into the active sites of various enzymes. For instance, benzofuran derivatives have been developed as inhibitors of Pim-1 kinase, a target in oncology.[19]

-

Signaling Pathway Modulation: Benzofuran derivatives have been shown to inhibit critical signaling pathways such as the mTOR and NF-κB/MAPK pathways, which are implicated in cancer and inflammatory diseases.[2][7][8]

Hypothetical Signaling Pathway Modulation

Given that various benzofuran derivatives act as inhibitors of the mTOR signaling pathway, it is plausible that this compound could exhibit similar activity. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

A hypothetical mechanism of action could involve the direct or indirect inhibition of mTORC1 (mTOR complex 1), a key component of the mTOR pathway. Inhibition of mTORC1 would lead to the dephosphorylation of its downstream targets, 4E-BP1 and S6K1, ultimately resulting in the inhibition of protein synthesis and cell cycle arrest.

Conclusion

While direct experimental data on the electrochemical properties of this compound are yet to be reported, this technical guide provides a robust framework for its investigation. Based on the analysis of related compounds, it is predicted to exhibit distinct reductive and oxidative features amenable to study by cyclic voltammetry. The outlined experimental protocol offers a clear path for the characterization of its electrochemical behavior. Furthermore, its structural similarity to known bioactive molecules suggests its potential as a valuable scaffold in drug discovery, possibly through the modulation of key cellular signaling pathways such as the mTOR pathway. Further experimental validation is necessary to confirm these predictions and to fully elucidate the electrochemical and biological profile of this promising molecule.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 5. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 3(2H)-Benzofuranone (CAS 7169-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 3(2H)-Benzofuranone [webbook.nist.gov]

- 12. 3(2H)-Benzofuranone [webbook.nist.gov]

- 13. scispace.com [scispace.com]

- 14. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 15. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]

- 16. ossila.com [ossila.com]

- 17. researchgate.net [researchgate.net]

- 18. static.igem.org [static.igem.org]

- 19. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Iodobenzofuran-3(2H)-one in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Iodobenzofuran-3(2H)-one as a versatile scaffold in drug discovery. While direct biological data for this specific compound is limited in publicly available literature, its structural motif is present in numerous biologically active molecules. This document outlines potential applications, experimental protocols, and workflows based on the activities of closely related benzofuran-3(2H)-one derivatives.

Introduction to Benzofuran-3(2H)-one Scaffolds

The benzofuran-3(2H)-one core is a privileged heterocyclic structure found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] These activities include antitumor, antimicrobial, antioxidant, and antiviral properties.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The presence of an iodine atom at the 4-position of the benzofuran-3(2H)-one core in this compound offers a unique handle for further chemical modifications, such as cross-coupling reactions, making it an attractive starting material for the synthesis of diverse compound libraries.

Potential Therapeutic Applications

Based on the biological evaluation of structurally similar compounds, this compound can be considered a valuable building block for the development of inhibitors for several key drug targets.

2.1. Tyrosinase Inhibition for Hyperpigmentation Disorders

Derivatives of isobenzofuran-1(3H)-one have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3][4][5] Overactivity of tyrosinase is associated with hyperpigmentation disorders.[3] The benzofuran-3(2H)-one scaffold can be explored for the development of novel tyrosinase inhibitors.

2.2. TREK-1 Channel Inhibition for Neurological Disorders and Glaucoma

TWIK-related potassium channel-1 (TREK-1) is a mechanosensitive potassium channel involved in regulating neuronal excitability and cellular responses to mechanical stress.[6][7][8] Inhibition of TREK-1 has shown potential in neuroprotection and in the regulation of intraocular pressure.[9][10] Derivatives of isobenzofuran-1(3H)-one have been discovered as selective TREK-1 inhibitors, suggesting that the this compound scaffold could be a promising starting point for developing modulators of this channel.

2.3. Kinase Inhibition in Oncology

The benzofuran scaffold is a common feature in a multitude of kinase inhibitors.[1] For instance, derivatives of dibenzo[b,d]furan have been identified as potent inhibitors of Pim-1/2 and CLK1 kinases, which are implicated in cancer.[11] Given the prevalence of this core in kinase inhibitors, this compound serves as a valuable starting point for the synthesis of novel kinase inhibitors.

Quantitative Data from Related Compounds

The following tables summarize the inhibitory activities of various benzofuran-3(2H)-one and isobenzofuran-1(3H)-one derivatives against different biological targets. This data provides a rationale for exploring the potential of this compound-based compounds.

Table 1: Tyrosinase Inhibitory Activity of Isobenzofuran-1(3H)-one Derivatives

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Phthalaldehydic acid | Mushroom Tyrosinase | 15.2 | Mixed | [5] |

| 4-Hydroxycinnamic acid | Mushroom Tyrosinase | 244 | Competitive | [5] |

| 4-Methoxycinnamic acid | Mushroom Tyrosinase | 458 | Noncompetitive |[5] |

Table 2: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Compound 32 | A2780 (Ovarian Cancer) | 12 | [1] |

| Compound 33 | A2780 (Ovarian Cancer) | 11 | [1] |

| Compound 35 | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | 2.20 - 5.86 |[1] |

Table 3: Kinase Inhibitory Activity of Dibenzo[b,d]furan Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 17 | Pim-1 | 0.23 | [11] |

| Compound 17 | CLK1 | 0.26 | [11] |

| Compound 44 | Pim-2 | 0.035 |[11] |

Table 4: PARP-1 Inhibitory Activity of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|

| 19c | PARP-1 | 0.026 |[12] |

Experimental Protocols

The following are detailed protocols that can be adapted for the synthesis, purification, and biological evaluation of derivatives of this compound.

4.1. General Protocol for the Synthesis of 4-Halobenzofuran-3(2H)-ones

This protocol is a general method for the intramolecular cyclization to form benzofuran-3(2H)-ones and can be adapted for the synthesis of this compound from a suitably substituted precursor.[13][14][15]

-

Reaction Setup: To a solution of the starting ortho-alkynylphenol or a related precursor in a suitable solvent (e.g., Dichloromethane or Acetonitrile), add the appropriate reagents for cyclization. For an iodinated product, an electrophilic iodine source may be required if the iodine is not already present on the starting material.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux, depending on the specific substrate and reagents. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium thiosulfate for reactions involving iodine). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure of the purified this compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

4.2. Protocol for In Vitro Tyrosinase Inhibition Assay

This protocol is adapted for screening compounds like this compound derivatives for their ability to inhibit mushroom tyrosinase.[16]

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 30 U/mL in phosphate buffer).

-

L-DOPA solution (10 mM in phosphate buffer, prepared fresh).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Kojic acid (positive control) stock solution (e.g., 2 mM in DMSO or buffer).

-

-

Assay Procedure (96-well plate):

-

Add 20 µL of the test compound dilution (in buffer, final DMSO concentration ≤ 1-2%), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution to the test wells.

-

Prepare corresponding blank wells with buffer instead of the enzyme solution.

-

Prepare control wells with vehicle (DMSO in buffer) instead of the test compound.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction (dopachrome formation).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

4.3. Protocol for Cell Viability (MTT) Assay

This protocol can be used to assess the cytotoxic effects of this compound derivatives on various cancer cell lines.[17][18][19][20]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

4.4. General Protocol for In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted to assess the inhibitory activity of this compound derivatives against specific kinases.[21][22][23]

-

Reagent Preparation:

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Kinase and substrate diluted in kinase buffer.

-

Serial dilutions of the test inhibitor in DMSO.

-

ATP solution.

-

-

Assay Procedure:

-

Add the kinase, substrate, and inhibitor to a 96- or 384-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative signaling pathway and experimental workflows relevant to the evaluation of this compound derivatives.

Caption: TREK-1 signaling pathway and potential inhibition by benzofuran-3(2H)-one derivatives.

Caption: Experimental workflow for the discovery of tyrosinase inhibitors based on the this compound scaffold.

Caption: A general workflow for the discovery and development of kinase inhibitors using a this compound based library.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Understanding Tyrosinase Inhibitors [614beauty.com]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. rupress.org [rupress.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. broadpharm.com [broadpharm.com]

- 20. chondrex.com [chondrex.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling of 4-Iodobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Iodobenzofuran-3(2H)-one with various boronic acids. This reaction is a powerful tool for the synthesis of 4-arylbenzofuran-3(2H)-one derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for Suzuki couplings of structurally similar aryl iodides and should serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[2] For the synthesis of 4-arylbenzofuran-3(2H)-one derivatives, this compound serves as an excellent electrophilic partner due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst.[3]

This document outlines a general experimental protocol, typical reaction parameters, and data presentation for the Suzuki coupling of this compound.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is depicted below:

General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various boronic acids. The yields provided are illustrative and based on analogous reactions reported in the literature; optimization for specific substrates is recommended.

| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 80-90 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 16 | 75-85 |

| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | K₂CO₃ (3) | DMF/H₂O (10:1) | 110 | 12 | 70-80 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling of this compound. All procedures should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Anhydrous Potassium Carbonate [K₂CO₃])

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

Detailed Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent Addition: Add the degassed solvent mixture, for instance, 1,4-dioxane and water (4:1 ratio, 10 mL total volume), via a syringe.

-

Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically after 8-16 hours), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 4-arylbenzofuran-3(2H)-one.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Suzuki coupling of this compound.

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction utilizing 4-Iodobenzofuran-3(2H)-one as a key building block. The resulting vinyl-substituted benzofuranone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This document outlines a general procedure, key reaction parameters, and a representative experimental protocol.

Introduction

The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For drug development professionals, this reaction offers a versatile method to introduce molecular complexity. Specifically, using this compound as the aryl halide allows for the synthesis of a variety of 4-vinyl-substituted benzofuranones. These products can serve as intermediates for the synthesis of novel therapeutic agents, leveraging the privileged benzofuranone core.

A general scheme for the Heck coupling of this compound with a generic alkene is presented below. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.

General Reaction Scheme and Parameters

The Mizoroki-Heck reaction is a palladium-catalyzed process for the coupling of an unsaturated halide with an alkene in the presence of a base.[1][2] For this compound, the reaction enables the introduction of a vinyl group at the 4-position of the benzofuranone core. The choice of catalyst, ligand, base, and solvent are critical for the success of the reaction.

Reaction Diagram:

Caption: General scheme of the Heck coupling reaction.

A summary of typical reaction components and their roles is provided in the table below. The selection of these components is crucial for optimizing the reaction yield and minimizing side products.

| Component | Example(s) | Role in Reaction | Typical Loading/Concentration |

| Aryl Halide | This compound | Substrate providing the aryl group. | 1.0 equivalent |

| Alkene | Styrene, Methyl acrylate | Coupling partner that becomes vinylated.[3] | 1.1 - 1.5 equivalents |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle (oxidative addition, migratory insertion, etc.).[2] | 1-5 mol% |

| Ligand | PPh₃, P(o-tol)₃, BINAP | Stabilizes the palladium catalyst and influences reactivity and selectivity. | 2-10 mol% |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide (HI) formed during the reaction.[2] | 2.0 - 3.0 equivalents |

| Solvent | DMF, CH₃CN, Toluene, NMP | Solubilizes reactants and influences reaction rate and temperature.[3] | 0.1 - 0.5 M |

| Temperature | 80 - 140 °C | Provides the necessary activation energy for the reaction. | Varies with solvent and reactants |

Experimental Workflow

The following diagram outlines the general workflow for setting up, monitoring, and working up a Heck coupling reaction.

Caption: Standard laboratory workflow for a Heck coupling reaction.

Detailed Experimental Protocol: Representative Procedure

This protocol describes a representative Heck coupling reaction between this compound and methyl acrylate. This procedure is based on established methods for similar aryl iodides and can be adapted for other alkenes.[4]

Materials:

-

This compound (1.0 eq)

-

Methyl acrylate (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

TLC plates, ethyl acetate, hexanes, diethyl ether, dichloromethane

Procedure:

-

Reaction Setup:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

Through the septum, add anhydrous DMF, followed by triethylamine (2.5 eq) and methyl acrylate (1.2 eq) via syringe.

-

-

Reaction Execution:

-

Lower the flask into a pre-heated oil bath and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(methoxycarbonyl)vinyl)benzofuran-3(2H)-one.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

-

Safety Precautions:

-

Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Iodobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies and biological applications of molecules derived from 4-iodobenzofuran-3(2H)-one. This versatile building block serves as a key starting material for the synthesis of a diverse range of bioactive compounds, including potential anticancer, anti-inflammatory, and enzyme-inhibiting agents. The protocols outlined below are based on established synthetic transformations and can be adapted for the generation of novel derivatives for drug discovery and development programs.

Introduction